

physical and chemical properties of 2-isopropylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isopropylbenzaldehyde

Cat. No.: B3021911

[Get Quote](#)

An In-depth Technical Guide to 2-Isopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-isopropylbenzaldehyde** (also known as o-cuminaldehyde). The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key chemical transformations.

Compound Identification and Physical Properties

2-Isopropylbenzaldehyde is an aromatic aldehyde characterized by an isopropyl group at the ortho position relative to the formyl group on the benzene ring.

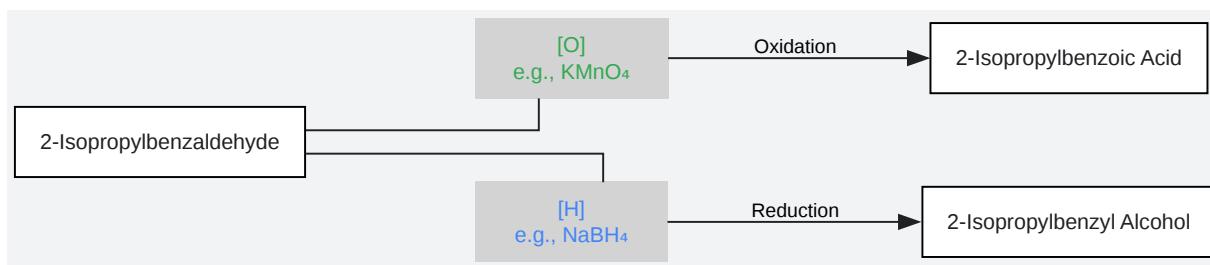
Table 1: Physical and Chemical Properties of **2-Isopropylbenzaldehyde**

Property	Value	Source(s)
IUPAC Name	2-Isopropylbenzaldehyde	[1]
Synonyms	2-(Propan-2-yl)benzaldehyde, o-Cuminaldehyde	[2]
CAS Number	6502-22-3	[3]
Molecular Formula	C ₁₀ H ₁₂ O	[3]
Molecular Weight	148.20 g/mol	[2] [3]
Physical Form	Liquid	[1]
Storage Temperature	2-8°C (under inert atmosphere)	[1]
Purity (Typical)	≥95%	[1]
XLogP3	2.9	[2]
Topological Polar Surface Area	17.1 Å ²	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	2	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of **2-isopropylbenzaldehyde**. Key spectral features are summarized below.

Table 2: Spectroscopic Data for **2-Isopropylbenzaldehyde**


Spectrum Type	Key Features and Peaks	Source(s)
¹ H NMR (Proton NMR)	<p>Aldehyde Proton (CHO): Highly deshielded signal expected around 9.5-10.5 ppm. Aromatic Protons: Complex multiplets in the aromatic region (~7.2-7.9 ppm). Isopropyl CH: Septet or multiplet around 3.0-3.5 ppm. Isopropyl CH₃: Doublet around 1.2-1.4 ppm.</p>	[4]
¹³ C NMR (Carbon NMR)	<p>Carbonyl Carbon (C=O): Characteristic deshielded peak expected around 190-195 ppm. Aromatic Carbons: Multiple signals in the 125-150 ppm range. Isopropyl CH: Signal around 30-35 ppm. Isopropyl CH₃: Signal(s) around 23-25 ppm.</p>	[5]
IR (Infrared) Spectroscopy	<p>C=O Stretch (Aldehyde): Strong, sharp absorption band around 1700-1720 cm⁻¹. C-H Stretch (Aldehyde): Two characteristic peaks often observed around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450- 1600 cm⁻¹ region. C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹.</p>	[6]
MS (Mass Spectrometry)	<p>Molecular Ion (M⁺): m/z = 148. Key Fragments: m/z = 133 (loss of -CH₃), m/z = 119 (loss of -CHO), m/z = 105.</p>	[2][6]

Chemical Properties and Reactivity

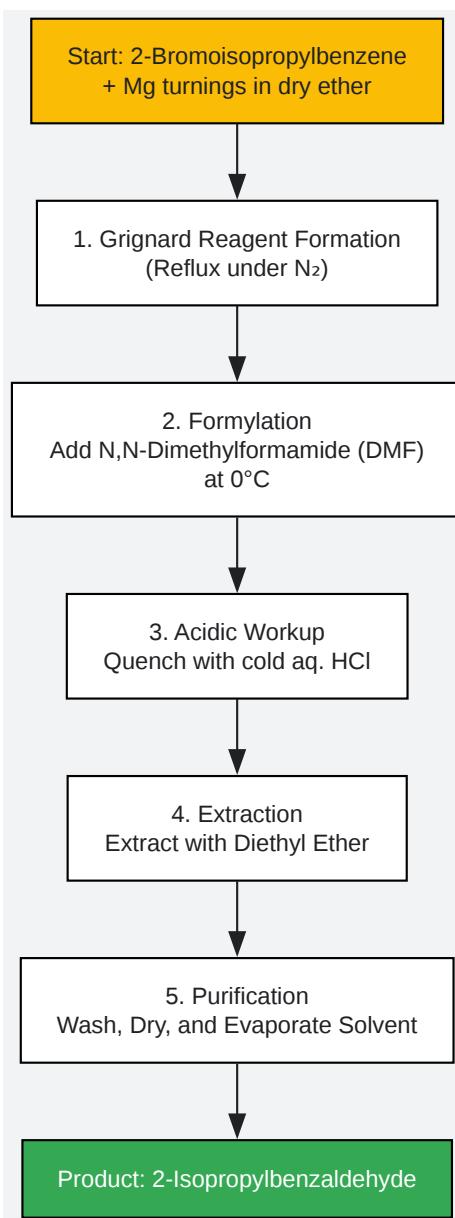
2-Isopropylbenzaldehyde exhibits reactivity typical of aromatic aldehydes, centered around the aldehyde functional group and the aromatic ring.

- Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-isopropylbenzoic acid, using common oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid. Molecular oxygen, in the presence of a suitable catalyst, can also be used for a greener oxidation process.[7]
- Reduction: The carbonyl group is easily reduced to a primary alcohol, 2-isopropylbenzyl alcohol. Sodium borohydride (NaBH_4) is a mild and selective reagent for this transformation, typically performed in an alcoholic solvent.[8][9]
- Nucleophilic Addition: As an electrophile, the carbonyl carbon is susceptible to attack by nucleophiles. A key example is the Grignard reaction, where organomagnesium halides add to the carbonyl to form a secondary alcohol after acidic workup.[10]

The following diagram illustrates these fundamental transformations.

[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **2-isopropylbenzaldehyde**.


Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and key transformations of **2-isopropylbenzaldehyde**. These protocols are based on standard

laboratory procedures for analogous compounds and should be adapted and optimized as necessary.

Synthesis via Grignard Reaction

This protocol describes the synthesis of **2-isopropylbenzaldehyde** from 2-bromoisopropylbenzene. The workflow involves the formation of a Grignard reagent followed by formylation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-isopropylbenzaldehyde**.

Methodology:

- Apparatus: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
- Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small volume of anhydrous diethyl ether. Dissolve 2-bromoisopropylbenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium and, if necessary, add a crystal of iodine to initiate the reaction. Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[11]
- Formylation: After the magnesium has been consumed, cool the resulting Grignard reagent solution in an ice bath to 0°C. Add N,N-dimethylformamide (DMF, 1.1 equivalents) dropwise via syringe, keeping the temperature below 10°C.
- Workup and Extraction: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. Cool the reaction mixture again in an ice bath and slowly quench it by adding cold 1 M aqueous HCl with vigorous stirring. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
- Purification: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Oxidation to 2-Isopropylbenzoic Acid

This protocol outlines a standard laboratory procedure for the oxidation of the aldehyde to a carboxylic acid using potassium permanganate.

Methodology:

- Setup: In a round-bottom flask, dissolve **2-isopropylbenzaldehyde** (1.0 equivalent) in a suitable solvent like acetone or a mixture of t-butanol and water.
- Reaction: Prepare a solution of potassium permanganate (KMnO₄, approx. 2.0 equivalents) in water. Add the KMnO₄ solution dropwise to the stirred aldehyde solution. The reaction is exothermic and may require cooling in a water bath to maintain a temperature of 30-40°C. Continue stirring until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).
- Workup: Cool the reaction mixture and filter to remove the MnO₂. To destroy any excess permanganate, a small amount of sodium bisulfite can be added until the solution is colorless.
- Isolation: Acidify the clear filtrate with concentrated HCl until the pH is ~2, which will precipitate the 2-isopropylbenzoic acid.
- Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

Reduction to 2-Isopropylbenzyl Alcohol

This protocol details the selective reduction of the aldehyde to a primary alcohol using sodium borohydride.

Methodology:

- Setup: Dissolve **2-isopropylbenzaldehyde** (1.0 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.[\[12\]](#)
- Reaction: Add sodium borohydride (NaBH₄, 0.3-0.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to keep the temperature below 20°C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[\[9\]](#)[\[13\]](#)
- Workup: Cool the flask in an ice bath and slowly add 1 M aqueous HCl to quench the excess NaBH₄ and neutralize the mixture.

- Extraction: Remove the bulk of the alcoholic solvent under reduced pressure. Add water to the residue and extract the product into diethyl ether or ethyl acetate (3x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude 2-isopropylbenzyl alcohol, which can be purified by column chromatography or distillation.

Safety and Handling

2-Isopropylbenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: The compound is classified as a skin, eye, and respiratory tract irritant. It is harmful if swallowed.[1][2]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from heat and ignition sources.[1]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-5-isopropylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(Propan-2-yl)benzaldehyde | C10H12O | CID 590536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. murov.info [murov.info]
- 9. researchgate.net [researchgate.net]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [physical and chemical properties of 2-isopropylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021911#physical-and-chemical-properties-of-2-isopropylbenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com